molecular formula C20H23NO3 B116788 Benalaxyl-M CAS No. 98243-83-5

Benalaxyl-M

Cat. No.: B116788
CAS No.: 98243-83-5
M. Wt: 325.4 g/mol
InChI Key: CJPQIRJHIZUAQP-MRXNPFEDSA-N
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Description

Benalaxyl-M is a widely used fungicide belonging to the phenylamide class of fungicides. It is specifically effective against plant pathogens of the Oomycetes group, which includes downy mildews and other related species. This compound is the more active R-enantiomer of benalaxyl, making it more effective in its fungicidal action. It is characterized by its low aqueous solubility and moderate volatility, making it a suitable choice for agricultural applications .

Mechanism of Action

Target of Action

Benalaxyl-M, a fungicide, primarily targets Oomycetes . Oomycetes are “fungal-like” protista that are phylogenetically distinct from fungi . They comprise major plant pathogens within the orders Saprolegniales, Pythiales, Peronosporales (including species of Plasmopara, Phytophthora, Peronospora, Pseudoperonospora, Bremia), and Sclerosporales .

Mode of Action

This compound belongs to the phenylamide group of fungicides . It acts by inhibiting RNA polymerase I , a key enzyme involved in the synthesis of ribosomal RNA (rRNA). By inhibiting this enzyme, this compound prevents the formation of rRNA, thereby disrupting protein synthesis and ultimately leading to the death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of rRNA, which is crucial for protein synthesis in the fungal cell . By inhibiting RNA polymerase I, this compound disrupts this pathway, leading to a halt in protein production and subsequent cell death .

Pharmacokinetics

This compound is characterized by a favourable pharmacokinetics in plants . It has a low aqueous solubility and is quite volatile . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment. It is non-mobile, moderately persistent in soil systems but may be persistent in water systems .

Result of Action

The primary result of this compound’s action is the control of fungal infections on a variety of crops . It effectively controls diseases such as downy mildew, late blight, and grey mould among others . The inhibition of rRNA synthesis leads to a halt in protein production, causing the death of the fungal cell and preventing the spread of the infection .

Action Environment

The action of this compound is influenced by environmental factors. Its low aqueous solubility and volatility mean that it is less likely to leach into groundwater . It is moderately persistent in soil systems but may be persistent in water systems . These properties influence its environmental distribution and its efficacy in controlling fungal infections .

Biochemical Analysis

Biochemical Properties

Benalaxyl-M plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, altering their function and influencing the overall biochemical environment .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can lead to significant changes in cellular behavior .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular pathways involved are still being explored .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The exact dosage-response relationship is still being investigated .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is a key aspect of its biochemical impact .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization patterns and their impact on function are still being studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benalaxyl-M involves the reaction of methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benalaxyl-M undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benalaxyl-M has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Benalaxyl-M is part of the phenylamide class of fungicides, which includes other compounds such as:

Uniqueness of this compound: this compound stands out due to its higher activity as the R-enantiomer, providing more effective control of fungal infections at lower application rates. This increased activity also contributes to reduced environmental impact and improved efficacy in agricultural applications .

Properties

IUPAC Name

methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQIRJHIZUAQP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058229
Record name Benalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98243-83-5
Record name (-)-Benalaxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98243-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benalaxyl-M [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098243835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENALAXYL-M
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

17 g (0.11 mol) of phenylacetylchloride were added dropwise in 30 minutes and at room temperature, to a solution of N-(1-carbomethoxy-ethyl)-2,6-dimethyl-aniline(21.2 g at a purity of 95%, 0.1 mol) in toluene (150 ml) and dimethylformamide (1 ml.). The reaction mixture was stirred 1 hour at room temperature and 3 hours at reflux temperature, then it was cooled down to room temperature and washed with an aqueous solution of NaHCO3 at 5% and successively with water. The organic phase was separated and anhydrified with anhydrous Na2SO4. The solvent was evaporated and the rough product obtained was recrystallized from ligroin (75°-120° C.), so obtaining 26 g. of the desired product (white solid, m.p. 78°-80° C.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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